molecular formula C13H16O4S B3029882 Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 81447-34-9

Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No.: B3029882
CAS No.: 81447-34-9
M. Wt: 268.33 g/mol
InChI Key: XUNZKJYKGTULJU-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- is a substituted cyclohexanone derivative featuring a sulfonate ester group at the 2-position of the cyclohexanone ring. The sulfonate group is further substituted with a 4-methylphenyl (p-tolyl) moiety.

Properties

IUPAC Name

(2-oxocyclohexyl) 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNZKJYKGTULJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433439
Record name Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81447-34-9
Record name Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Overview

  • Chemical Structure : The compound has the molecular formula C13H16O4S and a molar mass of approximately 268.33 g/mol.
  • Synthesis : It is synthesized by reacting 4-methylbenzenesulfonyl chloride with cyclohexanone, facilitating its use as an intermediate in various chemical reactions.

Chemistry

  • Intermediate in Organic Synthesis :
    • Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in creating sulfonate esters and other derivatives that are pivotal in synthetic organic chemistry.
  • Reactivity :
    • The compound undergoes several types of chemical reactions:
      • Substitution Reactions : It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
      • Reduction Reactions : Under specific conditions, it can be reduced to form cyclohexanol derivatives.
      • Oxidation Reactions : Oxidation leads to the formation of cyclohexanone derivatives with different functional groups.

Biology

  • Enzyme-Catalyzed Reactions :
    • The compound is utilized in studies involving enzyme-catalyzed reactions, aiding researchers in understanding metabolic pathways and enzyme mechanisms.
  • Biochemical Studies :
    • Its unique structure allows for investigations into biochemical interactions and the role of sulfonate groups in biological systems.

Medicine

  • Pharmaceutical Development :
    • Research indicates potential applications in developing pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs). Its sulfonate functionality may enhance the pharmacological properties of derived compounds.
  • Therapeutic Applications :
    • There are indications that derivatives of this compound could be explored for therapeutic uses, including anti-inflammatory and analgesic properties .

Industrial Applications

  • Production of Polymers and Resins :
    • Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- is employed in the production of polymers and resins, contributing to materials science and engineering applications .
  • Fine Chemicals Production :
    • It serves as a fine chemical intermediate, facilitating the synthesis of specialty chemicals used in various industrial processes .

Case Study 1: Synthesis of Sulfonate Esters

In a study focusing on the synthesis of sulfonate esters using Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-, researchers successfully demonstrated its efficacy as an intermediate. The reaction conditions were optimized to yield high purity products suitable for further applications in pharmaceuticals.

A series of experiments evaluated the biological activity of derivatives synthesized from Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-. Results indicated promising anti-inflammatory properties, warranting further investigation into its potential therapeutic applications.

Comparison with Similar Compounds

Positional Isomers

Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-

  • Molecular Formula : C₁₃H₁₆O₄S
  • Molecular Weight : 268.33 g/mol
  • Key Feature: The sulfonate ester group is at the 4-position of the cyclohexanone ring.
  • Implications: Positional isomerism significantly affects reactivity and physical properties. For example, the 4-substituted isomer () may exhibit distinct steric and electronic effects compared to the 2-substituted target compound. The chair conformation of the cyclohexanone ring (as observed in related sulfinyl derivatives, ) is likely distorted in both isomers, but steric hindrance at the 2-position could further influence ring puckering and intermolecular interactions .

Functional Group Variations

Methyl 4-{[(4-methylphenyl)sulfonyl]oxy}cyclohexanecarboxylate

  • Molecular Formula : C₁₅H₂₀O₅S
  • Molecular Weight : 312.38 g/mol
  • Key Feature : A carboxylate ester replaces the ketone group at the 1-position, while retaining the 4-substituted sulfonate ester.
  • This derivative is likely more hydrophilic than the target compound, influencing solubility and reactivity in synthetic pathways .

Sulfur-Containing Derivatives

2-(4-Methoxyphenylsulfinyl)cyclohexanone

  • Molecular Formula : C₁₃H₁₆O₃S
  • Molecular Weight : 252.33 g/mol
  • Key Feature : A sulfinyl (S=O) group replaces the sulfonate ester.
  • Implications: Sulfinyl groups are less electron-withdrawing than sulfonate esters, altering the compound’s electronic profile. The intramolecular S–O distance (2.814 Å, ) and chair conformation of the cyclohexanone ring suggest distinct packing behaviors compared to sulfonate derivatives .

Aromatic Substituted Cyclohexanones

Cyclohexanone, 2-[(2-methoxyphenyl)methyl]-

  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.27 g/mol
  • Key Feature : A 2-methoxybenzyl group replaces the sulfonate ester.
  • Implications : The benzyl group increases hydrophobicity (XLogP = 2.9, ) and may enhance membrane permeability in biological systems. Unlike the sulfonate ester, this compound lacks strong hydrogen-bond acceptors, reducing polar surface area (PSA = 26.3 Ų) .

Hydroxylated Derivatives

Cyclohexanone, 2-hydroxy-2-(4-methoxyphenyl)-

  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • Key Feature : A hydroxyl and 4-methoxyphenyl group are present at the 2-position.
  • Implications: The hydroxyl group introduces hydrogen-bond donor capacity, enhancing solubility in polar solvents. This contrasts with the sulfonate ester’s strong hydrogen-bond acceptor properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Position Notable Properties
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- C₁₃H₁₆O₄S 268.33 (hypothesized) Ketone, sulfonate ester 2 High polarity, reactive sulfonate ester
Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- C₁₃H₁₆O₄S 268.33 Ketone, sulfonate ester 4 Steric effects differ from 2-isomer
Methyl 4-{[(4-methylphenyl)sulfonyl]oxy}cyclohexanecarboxylate C₁₅H₂₀O₅S 312.38 Carboxylate ester, sulfonate ester 4 Increased hydrophilicity
2-(4-Methoxyphenylsulfinyl)cyclohexanone C₁₃H₁₆O₃S 252.33 Ketone, sulfinyl group 2 Reduced electron-withdrawing effects
Cyclohexanone, 2-[(2-methoxyphenyl)methyl]- C₁₄H₁₈O₂ 218.27 Ketone, benzyl ether 2 High hydrophobicity (XLogP = 2.9)

Research Findings and Implications

  • Reactivity : Sulfonate esters (e.g., the target compound) are highly reactive in nucleophilic substitution reactions, making them valuable in synthesizing pharmaceuticals or agrochemicals. In contrast, sulfinyl derivatives () are more stable but less electrophilic .
  • Biological Activity: Cyclohexanone derivatives with aromatic substituents (e.g., benzyl or methoxyphenyl groups) often exhibit bioactivity, such as anticonvulsant or anti-inflammatory effects (). The sulfonate ester’s polarity may limit blood-brain barrier penetration compared to hydrophobic analogs .
  • Safety Considerations: While specific safety data for the target compound are unavailable, related cyclohexanones (e.g., 4-heptylcyclohexanone, ) require precautions against skin/eye irritation and proper ventilation during handling .

Biological Activity

Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- (commonly referred to as sulfonyl cyclohexanone) is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- has the following chemical structure:

  • Molecular Formula : C₁₃H₁₆O₄S
  • IUPAC Name : Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-
  • CAS Number : 56187-04-3

This compound features a cyclohexanone core with a sulfonate group attached to a para-methylphenyl moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that sulfonyl cyclohexanone exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds with similar sulfonyl structures had significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Effects

Sulfonyl cyclohexanone has shown potential anti-inflammatory properties. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a competitive inhibitor of certain phosphatases, which play critical roles in cellular signaling pathways. The Ki values for these interactions suggest potent inhibitory effects, making it a candidate for further exploration in drug development targeting metabolic disorders .

Case Study 1: Antimicrobial Activity

In a comparative study, sulfonyl cyclohexanone was tested alongside other sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial efficacy compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that sulfonyl cyclohexanone significantly inhibited the NF-kB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition led to decreased expression of inflammatory mediators, supporting its therapeutic potential in chronic inflammatory conditions .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-C₁₃H₁₆O₄SAntimicrobial, Anti-inflammatory
Cyclohexanol, 4-ethylidene-2-propoxyC₁₃H₁₈O₂Moderate antimicrobial
4-Methyl-N,N-bis(2-(((4-methylphenyl)sulfonyl)amino)ethyl)C₂₅H₃₁N₃O₆SEnzyme inhibition

Q & A

Q. What are the established synthetic routes for preparing Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 2-hydroxycyclohexanone using 4-methylbenzenesulfonyl chloride (tosyl chloride). Key steps include:
  • Reaction Conditions : Base catalysis (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to room temperature .
  • Workup : Quenching with ice-water, extraction with organic solvents (e.g., CH₂Cl₂), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Validation : Confirmation via 1^1H NMR (e.g., cyclohexanone protons at δ 2.1–2.5 ppm; tosyl aromatic protons at δ 7.3–7.8 ppm) and HRMS .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Methodological Answer :
  • Chromatography : Thin-layer chromatography (TLC) with Rf values tracked using UV visualization or iodine staining .
  • Spectroscopy :
  • 1^1H/13^13C NMR : Assign peaks for cyclohexanone (ketone C=O at ~208 ppm in 13^13C NMR) and tosyl group (distinct aromatic and sulfonyl signals) .
  • FT-IR : Confirm sulfonate ester (S=O stretching at ~1360 cm⁻¹ and 1170 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., silica gel), collect in sealed containers, and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of this compound be analyzed?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
  • X-ray Crystallography : Determine absolute configuration via crystal structure analysis, as demonstrated for structurally similar sulfoxide derivatives .
  • NMR Diastereomer Differentiation : Compare splitting patterns of protons adjacent to stereocenters (e.g., cyclohexanone C2 protons in diastereomeric mixtures) .

Q. What mechanistic insights exist for the iodine-catalyzed functionalization of this compound?

  • Methodological Answer : Iodine acts as a Lewis acid catalyst in thiolation or arylation reactions:
  • Proposed Mechanism :

Activation of the sulfonate leaving group via coordination with iodine.

Nucleophilic attack by thiols or aryl groups at the C2 position.

Elimination of tosyl iodide as a byproduct .

  • Contradictions : Competing pathways (e.g., oxidation vs. substitution) may arise under varying iodine concentrations or solvent polarities .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electrophilic centers .
  • Transition State Analysis : Calculate activation energies for tosylate displacement by nucleophiles (e.g., amines, thiols) using Gaussian or ORCA .
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for sulfonate esters?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to account for threshold effects .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess degradation pathways (e.g., CYP450-mediated oxidation) .
  • Control Experiments : Compare activity against parent cyclohexanone and tosylic acid to isolate sulfonate-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-
Reactant of Route 2
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Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-

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